2-Butylthiophene

Description

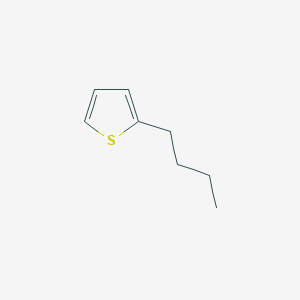

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDZHERKKXUTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163081 | |

| Record name | 2-n-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-20-5 | |

| Record name | 2-Butylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Butylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-n-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Routes to 2-Butylthiophene

The synthesis of poly(3-butylthiophene) and its monomer, this compound, can be achieved through several established and emerging routes.

Grignard Metathesis Polymerization and Monomer Synthesis

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs), including poly(3-butylthiophene) (P3BT). researchgate.netethz.ch This technique is a type of Kumada catalyst-transfer polycondensation. rsc.orgrsc.org A key advantage of GRIM polymerization is that it can be conducted at room temperature, unlike other methods that require cryogenic conditions. researchgate.netethz.ch

The process typically begins with a dihalogenated 3-alkylthiophene monomer, such as 2,5-dibromo-3-butylthiophene (B39698). rsc.org This monomer undergoes a magnesium-bromine exchange reaction when treated with a Grignard reagent like isopropyl-magnesium chloride, a process also known as Grignard metathesis. ethz.chcmu.edu This step generates the active monomeric species for polymerization. rsc.org The addition of a nickel catalyst, commonly Ni(dppp)Cl2 (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), then initiates the polymerization. researchgate.netrsc.org

The monomer for P3BT, this compound, can be synthesized by reacting 2-bromothiophene (B119243) with n-butylmagnesium bromide in the presence of a suitable catalyst. ontosight.ai

For creating more complex structures, such as triblock copolymers of poly(3-hexylthiophene)-b-poly(3-butylthiophene)-b-poly(3-octylthiophene), a modified GRIM method is employed. This involves the sequential polymerization of the different 3-alkylthiophene monomers. mdpi.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a versatile tool for the synthesis of this compound derivatives. These reactions, which involve the formation of carbon-carbon bonds, allow for the introduction of various aryl groups onto the thiophene (B33073) ring.

One common approach is the direct arylation of 2-n-butylthiophene with aryl bromides. researchgate.net This can be achieved using a simple and air-stable catalyst system, such as palladium(II) acetate (B1210297) (Pd(OAc)2) in dimethylacetamide (DMAc) with potassium acetate (KOAc) as a base. researchgate.net This method has been used to couple a range of aryl bromides with 2-n-butylthiophene, producing 2-arylated thiophenes in good yields. researchgate.net For instance, the reaction of 2-n-butylthiophene with bromobenzene, catalyzed by a specific palladium N-heterocyclic carbene (NHC) complex, can achieve a 97% yield. jove.com Similarly, coupling with 4-bromoanisole (B123540) using another palladium-NHC complex resulted in a 79% yield. jove.com

The efficiency of these coupling reactions can be influenced by the specific palladium catalyst and ligands used. For example, N-propylphthalimide-substituted [bis-(NHC)PdBr2] complexes have shown high conversion rates (94-99%) in the cross-coupling of this compound with 4-bromoacetophenone or 4-bromotoluene. mdpi.com

The Suzuki cross-coupling reaction is another important palladium-catalyzed method. While not directly synthesizing this compound itself, it is crucial for creating monomers used in the synthesis of conjugated polymers. For example, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) are used to synthesize monomers like 2,2′-(3-hexylthiophene-2,5-diyl) bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which can then be used in polymerization reactions. vjol.info.vn

Furthermore, palladium-catalyzed homocoupling of thiophene derivatives, in the presence of a silver(I) salt, provides a direct route to bithiophene structures, which are important building blocks for more complex conjugated materials. researchgate.netnih.gov

Other Catalytic Synthetic Approaches

Beyond the well-established Grignard metathesis and palladium-catalyzed couplings, other catalytic methods are employed in the synthesis of this compound and its polymers. The reaction of this compound with n-butyllithium (n-BuLi), followed by quenching with N,N-dimethylformamide (DMF), is a known method to produce 5-butylthiophene-2-carbaldehyde (B1274045) in good yield. chegg.com This demonstrates a functionalization at the 5-position of the thiophene ring.

Post-Polymerization Functionalization for this compound Derivatives

Post-polymerization functionalization offers a versatile strategy for modifying the properties of poly(3-alkylthiophene)s, including those derived from this compound, after the initial polymer chain has been formed. This approach allows for the introduction of various functional groups that might not be compatible with the initial polymerization conditions.

One common method involves the synthesis of a reactive polymer precursor, such as poly[3-(6-bromohexyl)thiophene], which can then be further modified. researchgate.net This precursor is typically synthesized via GRIM polymerization. researchgate.net The bromine-terminated side chains can then undergo nucleophilic substitution reactions to introduce a variety of functional groups. For example, reaction with sodium hexanoate (B1226103) can introduce ester functionalities. researchgate.net

Another strategy is the direct electrophilic substitution on the polythiophene backbone. For instance, the 4-position of poly(3-hexylthiophene) (P3HT) can be brominated using N-bromosuccinimide (NBS). researchgate.net This brominated polymer can then undergo a lithium-bromine exchange and be quenched with an electrophile to introduce other functional groups. researchgate.net This method allows for the synthesis of derivatives that would be difficult to obtain through direct polymerization of functionalized monomers.

Furthermore, electrochemical polymerization can be used to create functionalized thiophene polymers directly on an electrode surface. acs.org This technique provides a rapid and efficient means of post-polymerization functionalization. acs.org

Mechanistic Investigations of this compound Formation

The formation of regioregular, head-to-tail (HT) coupled poly(3-alkylthiophene)s via Grignard metathesis (GRIM) polymerization is a result of specific mechanistic pathways. When 2,5-dibromo-3-alkylthiophene is treated with a Grignard reagent, a mixture of two regioisomeric Grignard intermediates is formed: 2-bromo-5-magnesio-3-alkylthiophene and 2-magnesio-5-bromo-3-alkylthiophene. cmu.edu

Computational studies on the polymerization of 2,5-dibromo-3-butylthiophene using a Ni(dppp)Cl₂ catalyst have shown that the polymerization proceeds through a three-stage mechanism: coordination, transmetalation, and reductive elimination. rsc.org The steric hindrance of the dppp ligand on the nickel catalyst plays a crucial role in the regioselectivity, favoring the HT coupling. rsc.org It has been observed that the less sterically hindered regioisomer is preferentially incorporated into the growing polymer chain, while the more hindered isomer is not consumed, leading to the high regioregularity of the final polymer. researchgate.net

Kinetic studies involving the cross-coupling of 2-bromo-3-butylthiophene (B128449) and its isomer, 2-bromo-4-butylthiophene, have been conducted to understand the formation of all possible dimer structures (head-to-head, head-to-tail, and tail-to-tail). cmu.edu These studies provide insight into the relative rates of the different coupling pathways and further elucidate the origin of the observed regioselectivity in GRIM polymerization. cmu.edu

Stereoselective Synthesis of this compound Analogues

The synthesis of stereoselective analogues of this compound often involves introducing chiral centers into the side chains of the corresponding polythiophenes. One approach to achieve this is through the polymerization of monomers that already contain a chiral substituent.

For example, regioregular poly{3-[(S)-(2-methylbutyloxy)methyl]thiophene} has been synthesized using Kumada catalyst-transfer polycondensation. rsc.org The starting monomer for this polymerization is 2-bromo-5-iodo-3-[(S)-(2-methylbutyloxy)methylbutyl]thiophene, which possesses a chiral side chain. rsc.org The polymerization is initiated by adding isopropyl-magnesium chloride followed by the Ni(dppp)Cl₂ catalyst. rsc.org This method results in a polymer with a high degree of regioregularity (greater than 90%) and a defined stereochemistry in the side chains. rsc.org

Advanced Chemical Reactivity and Catalytic Transformations

C-H Activation and Functionalization of 2-Butylthiophene

The direct functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of efficient and atom-economical synthesis, avoiding the need for pre-functionalized starting materials. frontiersin.org this compound, with its activated C-H bonds on the thiophene (B33073) ring, is an excellent candidate for such transformations.

Palladium-catalyzed direct arylation is a powerful method for forming carbon-carbon bonds by activating a C-H bond. researchgate.net In the case of this compound, the reaction is highly regioselective, occurring preferentially at the C5 position, which is the most electronically activated and sterically accessible site.

Several catalytic systems have been developed to facilitate the direct arylation of this compound with various aryl bromides. For instance, N-propylphthalimide-substituted bis-(NHC)PdBr₂ complexes (where NHC is an N-heterocyclic carbene) have proven effective as pre-catalysts. mdpi.com In a reaction with 4-bromoacetophenone or 4-bromotoluene, using a low catalyst loading of 0.3 mol%, high conversions of 94% and 99% respectively were achieved. mdpi.com These reactions are typically carried out in a high-boiling polar aprotic solvent like dimethylacetamide (DMAc) with a base such as potassium acetate (B1210297) (KOAc) at elevated temperatures. mdpi.com

Detailed research findings for the direct arylation of this compound are summarized below:

Interactive Table: Direct Arylation of this compound with Aryl Bromides| Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | [bis-(NHC)PdBr₂] complex | KOAc | DMAc | 130 | 1 | 94 | mdpi.com |

| 4-Bromotoluene | [bis-(NHC)PdBr₂] complex | KOAc | DMAc | 130 | 1 | 99 | mdpi.com |

Both heterogeneous and homogeneous catalysts are employed for the C-H activation of this compound, each offering distinct advantages. catalysis.blogscielo.br

Homogeneous Catalysis: This approach involves catalysts that are in the same phase as the reactants, typically dissolved in the reaction solvent. catalysis.blog Examples include the aforementioned N-propylphthalimide-substituted [bis-(NHC)PdBr₂] complexes and simple palladium salts like palladium(II) acetate (Pd(OAc)₂). researchgate.netmdpi.comresearchgate.net Homogeneous catalysts often exhibit high activity and selectivity due to their well-defined active sites. However, their separation from the product and subsequent recycling can be challenging. rsc.org

Heterogeneous Catalysis: In this type, the catalyst exists in a different phase from the reaction mixture, usually as a solid. catalysis.blog This facilitates easy separation and recycling, enhancing the sustainability of the process. rsc.org For the C-H arylation of this compound, dispersed palladium-polypyrrole nanocomposites (Pd@PPy) have been utilized as a heterogeneous catalyst. rsc.org These materials successfully catalyzed the C5-arylation with good conversion, although their recyclability showed some substrate dependency. rsc.org Another sustainable approach involves using a Pd/β-cyclodextrin cross-linked nanocatalyst in a biomass-derived solvent like γ-valerolactone (GVL), often enhanced by microwave irradiation to shorten reaction times. frontiersin.orgpolito.it

The mechanism of palladium-catalyzed C-H functionalization of thiophenes is complex and has been the subject of extensive study. The prevailing mechanism for direct arylation is often described as a concerted metalation-deprotonation (CMD) pathway. scielo.br In this process, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, often assisted by a base. nih.gov

Competition experiments have shown that the selectivity of C-H activation can depend on the nature of the palladium catalyst. Less electrophilic organo-Pd(II) complexes tend to favor C-H activation at more electron-rich sites, whereas more electrophilic Pd(II) complexes can show a preference for more acidic C-H bonds. nih.gov For direct arylation of substituted thiophenes, the C-H cleavage step is generally under kinetic control, favoring the more acidic C-H bond at the C5 position. nih.gov

Heterogeneous and Homogeneous Catalysis in C-H Activation

Electrophilic Aromatic Substitution Reactions of this compound

Thiophene is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with a reaction rate significantly greater than that of benzene. chemenu.compearson.com Substitution on an unsubstituted thiophene ring occurs preferentially at the C2 position. pearson.com

For this compound, the C2 position is already occupied. The butyl group is an electron-donating alkyl group, which further activates the thiophene ring towards electrophilic attack. In electrophilic aromatic substitution, the general mechanism involves two main steps:

Attack on the electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system in the final substituted product. masterorganicchemistry.com

In this compound, the directing effect of the C2-butyl group and the inherent reactivity of the thiophene ring guide the incoming electrophile primarily to the C5 position. The C5 position is electronically favored due to the ability of the sulfur atom to stabilize the cationic intermediate through resonance. Therefore, reactions such as Friedel-Crafts acylation, nitration, or halogenation of this compound are expected to yield the 2-butyl-5-substituted thiophene as the major product.

Coordination Chemistry and Metal-Complex Formation with this compound

The design of ligands is a critical aspect of coordination chemistry, as the ligand framework dictates the properties and reactivity of the resulting metal complex. rsc.org Thiophene-based molecules are valuable scaffolds in ligand synthesis.

While this compound itself is not typically used as a standalone ligand, its structure provides a versatile platform for designing more complex multidentate ligands. The key features of the this compound scaffold for ligand design are:

The Sulfur Atom : The sulfur atom of the thiophene ring is a soft donor atom that can coordinate to various transition metals. mjcce.org.mk

The Aromatic Ring : The thiophene ring can be functionalized at its vacant C-H positions (C3, C4, and C5). By introducing other donor groups (containing N, P, or O atoms) onto the ring, one can synthesize bidentate or polydentate ligands. beilstein-journals.org

A common strategy in ligand synthesis is the modular assembly of different components. beilstein-journals.org For example, one could envision the lithiation of this compound at the C5 position followed by reaction with a chlorophosphine to introduce a phosphine (B1218219) donor group. This would create a P,S-heterodonor ligand. The steric bulk of the butyl group at the C2 position could influence the coordination geometry and stability of the resulting metal complexes. The design process allows for the fine-tuning of electronic and steric properties to achieve desired catalytic activity or material properties. rsc.org

Metal-Catalyzed Hydrodesulfurization Relevance

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum industry designed to remove sulfur from fuel and feedstock. taylorandfrancis.com The reactivity of thiophenic compounds in HDS is heavily influenced by the substituents on the thiophene ring. For alkylthiophenes, the HDS process generally proceeds through two primary competitive pathways asianpubs.org:

Hydrogenation (HYD) Pathway : The thiophenic ring is first partially hydrogenated to dihydrothiophene and then to tetrahydrothiophene, which is subsequently desulfurized.

Direct Desulfurization (DDS) or Hydrogenolysis Pathway : The C-S bonds in the thiophene ring are cleaved directly, without prior saturation of the ring.

The electronic effects of substituents play a significant role in determining the selectivity between these pathways. Electron-donating groups tend to favor the hydrogenolysis pathway, while electron-withdrawing groups favor the hydrogenation pathway. asianpubs.org

| Compound | Relative Reactivity Order |

|---|---|

| Thiophene | Most Reactive |

| 2-Octylthiophene | Decreasing Reactivity |

| This compound | |

| 2-Ethylthiophene | |

| 2-Methylthiophene | Least Reactive (among listed alkylthiophenes) |

The presence of olefins, common in streams like catalytic cracked gasoline, can significantly inhibit the HDS of alkylthiophenes due to competitive adsorption on the catalyst surface. capes.gov.br While compounds like dibenzothiophene (B1670422) are known to be particularly resistant to HDS, the reactivity of simpler alkylthiophenes such as this compound is crucial for achieving deep desulfurization of fuels. nih.gov

Polymerization Mechanisms and Polymer Characterization

The polymerization of 3-alkylthiophenes, including those derived from this compound monomers, is of significant interest for producing conductive polymers with applications in organic electronics. cmu.eduwikipedia.org The properties of these polymers are highly dependent on their structural regularity. cmu.edu

Regioregular Poly(3-butylthiophene) (P3BT) Synthesis

The synthesis of poly(3-alkylthiophenes) can result in different linkages between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu Polymers with a high percentage of HT couplings are termed "regioregular." This regular structure allows the polymer chains to adopt a planar conformation, which enhances π-conjugation and leads to superior electronic and photonic properties compared to their regioirregular counterparts. cmu.educmu.edu

Several methods have been developed for the synthesis of regioregular poly(3-alkylthiophenes) like P3BT:

McCullough Method : This was one of the first methods to produce highly regioregular (98-100% HT) polymers. It involves the lithiation of a 2-bromo-3-alkylthiophene, followed by transmetalation with a magnesium salt and subsequent polymerization using a nickel catalyst, such as Ni(dppp)Cl₂. cmu.edu

Rieke Method : This approach uses highly reactive "Rieke zinc" (Zn*), which undergoes selective oxidative addition to a 2,5-dibromo-3-alkylthiophene. The resulting organozinc intermediate is then polymerized, also yielding a high degree of regioregularity. cmu.edu

Grignard Metathesis (GRIM) Polymerization : This is a widely used method due to its operational simplicity, scalability, and ability to be performed at room temperature. cmu.eduresearchgate.net The process involves reacting a 2,5-dibromo-3-alkylthiophene monomer with an alkyl Grignard reagent (e.g., isopropylmagnesium chloride). This leads to a magnesium-halogen exchange, forming a thiophene Grignard monomer intermediate. The addition of a catalytic amount of a nickel(II) cross-coupling catalyst, typically Ni(dppp)Cl₂, initiates polymerization, yielding a highly regioregular polymer. cmu.educmu.eduresearchgate.net

Block Copolymerization with this compound Moieties

The development of quasi-"living" polymerization techniques, particularly GRIM polymerization, has enabled the synthesis of well-defined block copolymers containing poly(3-alkylthiophene) segments. acs.orgtdl.org In a living polymerization, the reactive chain ends remain active until intentionally quenched, allowing for the sequential addition of different monomers to build block structures. acs.org

This has been successfully applied to create all-conjugated block copolymers where a poly(3-butylthiophene) (P3BT) block is combined with another poly(3-alkylthiophene) block with a different side chain.

Example: P3BT-b-P3OT : Diblock copolymers of poly(3-butylthiophene)-b-poly(3-octylthiophene) have been synthesized. scispace.comrsc.org These materials are of interest because they combine the properties of two different crystalline polythiophene blocks. Studies on these diblock copolymers show that they can self-assemble and microphase-separate into distinct crystalline domains, one for the P3BT block and one for the P3OT block. scispace.com

Example: Triblock Copolymers : Triblock copolymers consisting of 3-butylthiophene (B39377) (BT), 3-hexylthiophene (B156222) (HT), and 3-octylthiophene (B1296729) (OT) have also been synthesized via the GRIM method. researchgate.netnih.gov By controlling the feed ratio of the different monomers, the composition and properties of the final polymer can be tailored. The thermal and optical properties of these triblock copolymers are often governed by the major component block. researchgate.netnih.gov

The ability to create such block copolymers allows for fine-tuning of the material's morphology and electronic properties for applications in devices like organic photovoltaics. researchgate.netacs.org

Mechanism of Polymerization for this compound Based Polymers

The polymerization of 2,5-dihalo-3-alkylthiophenes via the GRIM method is understood to proceed through a chain-growth mechanism, rather than a step-growth mechanism. acs.orgrsc.org This is a key feature of catalyst-transfer polycondensation.

The proposed mechanism for the nickel-catalyzed GRIM polymerization involves the following key stages cmu.edu:

Initiation : The process begins with the reaction of the Grignard monomer (e.g., 2-bromo-5-chloromagnesio-3-butylthiophene) with the Ni(II) catalyst (e.g., Ni(dppp)Cl₂). This forms an organonickel compound.

Reductive Elimination & Oxidative Addition : This initial organonickel species is thought to undergo reductive elimination to form a tail-to-tail coupled dimer and a Ni(0) species. The Ni(0) center then quickly undergoes oxidative addition to the C-Br bond of another dimer molecule, regenerating an active Ni(II) center that is now part of a larger molecule.

Propagation : The polymer chain grows through a repetitive cycle of monomer insertion. The nickel catalyst complex remains associated with the end of the growing polymer chain ("living" chain end). It effectively "walks" along the chain by sequential oxidative addition and reductive elimination steps as new monomer units are incorporated. This catalyst-transfer mechanism is crucial for maintaining the regioregularity and the living nature of the polymerization. cmu.eduacs.orgacs.org

Termination : The reaction is concluded when the living polymer chains are deliberately "quenched" by adding a terminating agent, or through side reactions. chandra-asri.com

This chain-growth mechanism allows for the synthesis of polymers with predetermined molecular weights (controlled by the monomer-to-initiator ratio) and relatively narrow molecular weight distributions. acs.org The choice of metal catalyst is critical; for instance, using a palladium catalyst instead of nickel can shift the mechanism towards a step-growth process, resulting in lower regioregularity. rsc.org

Applications in Materials Science and Organic Electronics

Organic Semiconductor Development

P3BT is a p-type semiconducting polymer that can function as a donor molecule or a hole transporting layer in organic semiconductor devices. chemdad.comsigmaaldrich.com Its performance in these applications is closely tied to its structural and electrical properties.

P3BT has been successfully utilized in the fabrication of organic solar cells. chemdad.com Research has demonstrated that solar cells constructed using P3BT nanowires blended with a fullerene derivative can achieve high power conversion efficiencies. acs.org In one study, these P3BT-based devices exhibited a power conversion efficiency of 3.0% under standard AM1.5 illumination, which was comparable to devices made with the more common poly(3-hexylthiophene) (P3HT). acs.org

The performance of P3BT in OPVs is influenced by factors such as molecular weight and the length of the alkyl side-chain. nih.gov For instance, the optimal power conversion efficiency for a P3BT-based device was found to be 2.4% with a molecular weight of approximately 11 kDa after thermal annealing. nih.gov While sometimes considered a model polymer for studying crystallization due to its polymorphism, P3BT's lower solubility compared to analogues with longer side chains can present processing challenges that affect device performance. researchgate.net However, techniques like using "whisker"-like crystalline structures or solvent annealing have been shown to produce P3BT-based solar cells with efficiencies comparable to those of P3HT. researchgate.net The formation of interconnected P3BT nanowire networks creates an electrically bicontinuous nanoscale morphology, facilitating efficient charge transport. acs.org

Table 1: Performance of P3BT in Organic Photovoltaic Devices

| Polymer | Device Architecture | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| P3BT Nanowires | P3BT/Fullerene Nanocomposite | 3.0% | acs.org |

P3BT is also a material of interest for organic light-emitting diodes (OLEDs). sigmaaldrich.com It can be used as a component in the emissive layer of these devices. For example, composite microfibers made from P3BT and tris(8-hydroxyquinoline)aluminum (Alq3) have been used to create white light-emitting diodes. researchgate.net In this application, the P3BT/Alq3 composite was electrospun directly onto a blue LED. The combination of the blue emission from the LED and the photoluminescence from the composite fiber, where fluorescence resonance energy transfer occurs from Alq3 to P3BT, resulted in white light emission. researchgate.net The optimal weight ratio of Alq3 to P3BT was found to be 23:1 for balanced white emission. researchgate.net

The efficiency of organic electronic devices based on P3BT is fundamentally dependent on the transport of charge carriers within the polymer. In P3BT, charge transport is understood to occur via hopping mechanisms, both along the polymer chains (intrachain) and between adjacent chains (interchain). researchgate.netresearchgate.net

Studies using muon-spin-relaxation (µSR) on regioregular P3BT have elucidated the temperature dependence of these mechanisms. researchgate.net At low temperatures (below 50 K), charge transport is dominated by mobility along the polymer chain, known as intrachain diffusion. researchgate.net As the temperature increases, charge carriers gain enough energy to move between chains, and interchain diffusion becomes more significant. researchgate.net This transition in carrier mobility from one-dimensional (along the chain) to three-dimensional transport begins to appear around 50 K to 75 K. researchgate.net

Self-assembled crystalline nanowires of P3BT have shown high field-effect hole mobility. acs.org When these nanowires are incorporated into a nanocomposite with an insulating polymer like polystyrene, the intra-nanowire carrier mobility can be significantly enhanced, reaching values as high as 0.2 cm²/V·s. acs.org This enhancement is attributed to the large interface area between the semiconducting P3BT nanowires and the insulating polymer matrix. acs.orgacs.org

Table 2: Charge Carrier Mobility in P3BT Systems

| P3BT System | Hole Mobility (cm²/V·s) | Key Finding | Reference |

|---|---|---|---|

| P3BT Nanowire/Polystyrene Nanocomposite | up to 0.2 | Mobility enhanced compared to pure P3BT NW films. | acs.org |

| Fullerene/P3BT Nanocomposite | 8.0 x 10⁻³ (average) | Interconnected nanowire network facilitates transport. | acs.org |

Applications in Organic Light-Emitting Diodes (OLEDs)

Conjugated Polymer Research

The arrangement of P3BT chains in the solid state is a critical area of research, as it directly impacts the polymer's electronic properties.

The electrical conductivity of P3BT, while intrinsically semiconducting, can be significantly enhanced through various strategies. One effective method is the formation of composites with insulating polymers. acs.orgacs.org When P3BT is blended with a polymer like polystyrene, it can form highly crystalline, whisker-like nanowires that distribute throughout the insulating matrix. acs.orgacs.orgfigshare.com This network of nanowires creates efficient conductive pathways, leading to a composite material with much higher conductivity than pure P3BT, especially at P3BT concentrations above 10 wt%. acs.orgacs.org The conductivity enhancement is attributed to an increase in charge carrier mobility due to the extremely large interface area between the P3BT and the insulating polymer. acs.org

Another approach to enhance conductivity is through doping, where oxidizing agents create charge carriers along the polymer backbone. wikipedia.org Furthermore, solvent vapor annealing can improve the crystallinity of P3BT films, which in turn can lead to increased electrical conductivity. cactuslibo.com For example, chloroform (B151607) vapor annealing was shown to improve the molecular packing of P3AT-based block copolymers, resulting in a fourfold increase in electrical conductivity. cactuslibo.com

The solid-state structure of P3BT is characterized by its ability to form multiple crystalline polymorphs, commonly referred to as forms I, I', and II. acs.orgacs.org These polymorphs differ in their chain packing arrangements and side-chain organization. acs.org Form I is the most commonly observed, but studies suggest that Form II is the more thermodynamically stable phase at room temperature. acs.org The transition between these forms can be induced by solvent vapor treatment or by changing the temperature. acs.org

The morphology of P3BT films, such as the formation of crystalline nanowires or spherulites, is highly dependent on processing conditions like the choice of solvent and crystallization temperature. acs.orgacs.org For instance, P3BT can self-organize from solution to form whisker-like crystals or nanowires. acs.orgfigshare.com In thin films, these crystalline domains are embedded within amorphous regions. The molecular packing within these crystalline regions is crucial for electronic performance. The structure of Form II, for example, features a monoclinic unit cell with an antidirectional stacking of the polymer chains. acs.org The orientation of these crystalline structures within the film, such as whether the chains are oriented edge-on or face-on relative to the substrate, significantly impacts charge transport. researchgate.net Advanced characterization techniques like wide-angle X-ray diffraction (WAXD) and Fourier-transform infrared spectroscopy (FTIR) are used to probe the phase composition and molecular order in P3BT films. acs.org

Table 3: Crystalline Polymorphs of P3BT

| Polymorph | Key Structural Feature | Stability | Reference |

|---|---|---|---|

| Form I/I' | Commonly observed crystalline forms. Often coexist with other phases. | Kinetically favored | acs.org |

Structure-Property Relationships in Poly(2-butylthiophene) Derivatives

Polythiophenes (PTs) are a class of conductive polymers extensively studied for their electronic properties, which arise from the delocalized π-electrons along their conjugated backbone. sigmaaldrich.comwikipedia.org The properties of poly(alkylthiophene)s (PATs), including derivatives of this compound, are profoundly influenced by their structural characteristics at a molecular level. Key relationships between structure and property include:

Regioregularity: The orientation of the alkyl side chains on the polythiophene backbone is critical. Polymers with a high degree of head-to-tail (HT) couplings exhibit enhanced planarity of the backbone. cmu.edu This planarity facilitates stronger intermolecular π-π stacking, which is essential for efficient charge transport. sigmaaldrich.commatweb.com For instance, a study of poly(n-butylthiophene) demonstrated that a polymer with 93% HT-HT couplings showed significant shifts in its optical absorption maxima to lower energies compared to less regular polymers, indicating a longer mean conjugation length. cmu.edu In other poly(alkylthiophene)s, increasing the HT content has been directly correlated with higher electrical conductivity; a regiorandom copolymer of 3-methylthiophene (B123197) and 3-butylthiophene (B39377) had a conductivity of 50 S/cm, while a more regioregular version reached 140 S/cm. wikipedia.org

Molecular Weight and Crystallinity: The molecular weight of the polymer and its ability to self-assemble into ordered crystalline structures in the solid state also govern its electronic performance. sigmaaldrich.com Higher molecular weight can lead to more extensive and ordered crystalline domains. Poly(3-butylthiophene) (P3BT), a closely related isomer, can crystallize into different forms, or polymorphs, with distinct π-stacking distances. acs.org Form I has a π-stacking distance of 0.395 nm, while Form II exhibits a larger distance of 0.47 nm. matweb.comacs.org This change in packing directly affects the electronic and optical properties, with the UV-visible absorption spectrum shifting to a higher energy (a blue shift) from Form I to Form II. acs.org

Side-Chain Modification: The nature of the alkyl side chain influences solubility and solid-state morphology. While the butyl group in poly(butylthiophene) enhances solubility in organic solvents compared to the unsubstituted parent polythiophene, further modifications can fine-tune properties. wikipedia.org For example, end-grafting a trisiloxane group onto a poly(3-butylthiophene) chain was shown to induce surface segregation behavior in polymer blend films, with the polymer adopting an "edge-on" orientation. jst.go.jp This demonstrates how side-chain engineering can control molecular orientation at interfaces, a crucial aspect for device fabrication.

The following table summarizes key structure-property data for poly(butylthiophene) and related derivatives.

| Property | Polymer | Value | Significance |

| Regioregularity | Poly(n-butylthiophene) | 93% HT-HT | Leads to longer mean conjugation lengths. cmu.edu |

| π-π Stacking Distance | Poly(3-butylthiophene) - Form I | 0.395 nm | Indicates close packing, favorable for charge transport. sigmaaldrich.comchemdad.commatweb.com |

| π-π Stacking Distance | Poly(3-butylthiophene) - Form II | 0.47 nm | Represents a less compact packing arrangement. acs.org |

| UV-vis Absorption (0-0 transition) | Poly(3-butylthiophene) - Form I | 2.03 eV (610 nm) | Corresponds to the electronic bandgap in this crystalline form. acs.org |

| UV-vis Absorption (0-0 transition) | Poly(3-butylthiophene) - Form II | 2.11 eV (589 nm) | The blue shift indicates a larger bandgap compared to Form I. acs.org |

| Fluorescence Emission (in chloroform) | Poly(3-butylthiophene-2,5-diyl) | 567 nm (λex 440 nm) | Relates to the polymer's potential use in light-emitting applications. sigmaaldrich.com |

Liquid Crystalline Materials Incorporating this compound Units

The incorporation of heterocyclic rings like thiophene (B33073) into the molecular structure of liquid crystals (LCs) is a strategy to create materials with novel mesomorphic and electronic properties. researchgate.netuobaghdad.edu.iq The thiophene ring provides a rigid, polarizable core element, which is a fundamental requirement for liquid crystallinity. researchgate.nettcichemicals.com

Research has shown that introducing a 2,5-disubstituted thiophene ring into calamitic (rod-shaped) molecules can lead to the formation of various liquid crystal phases, including nematic and smectic phases. researchgate.net In one study, palladium-catalyzed coupling reactions were used to synthesize novel thienyl-pyrimidine compounds. researchgate.net These materials exhibited a range of mesophases, such as smectic A, C, G, and B, demonstrating the versatility of the thiophene unit in promoting liquid crystalline behavior. researchgate.net

The specific substitution on the thiophene ring is crucial. For example, 2-hexylthiophene, a close analog of this compound, has been used as a raw material in the synthesis of liquid crystals. derpharmachemica.com The synthesis of 5,5''-disubstituted 2,2':5',2''-terthiophenes (a structure containing three thiophene rings) has been reported to yield mesomorphic compounds, whereas the analogous 2,2'-bithienyls (two thiophene rings) were not liquid crystalline, highlighting that a sufficient aspect ratio of the rigid core is necessary for these phases to form. york.ac.uk

A significant finding was the creation of the first liquid crystals incorporating a 2,5-disubstituted thiophene ring that exhibited a nematic phase at room temperature. researchgate.net These materials are of particular interest as components in nematic mixtures for liquid crystal displays (LCDs) due to their high birefringence and high nematic clearing points. researchgate.net The ability to form stable, ordered liquid phases makes thiophene-based materials candidates for applications where molecular alignment is key, such as in polarized light emission and anisotropic charge transport. researchgate.net

Biomedical and Pharmacological Research Applications

Design and Synthesis of 2-Butylthiophene-Derived Pharmacophores

The this compound moiety is a key starting material in the creation of more complex, biologically active compounds. researchgate.netnih.gov Its synthesis can be achieved through methods such as the reaction of 2-bromothiophene (B119243) with n-butylmagnesium bromide. ontosight.ai The thiophene (B33073) ring is a stable and easily processed heterocycle, making it a reliable foundation for drug design. iiti.ac.in

The design of pharmacophores often involves incorporating the this compound core into larger molecular structures to enhance interaction with biological targets. For instance, thieno[2,3-b]thiophene (B1266192) derivatives, which represent a class of compounds with diverse biological activities, have been synthesized to create novel bis-heterocyclic compounds. nih.gov These synthetic strategies leverage the chemical properties of the thiophene ring to build libraries of compounds for screening against various diseases. nih.govresearchgate.net The versatility of the thiophene scaffold allows for the synthesis of mono-, di-, and tri-substituted derivatives, each with the potential to target different intracellular mechanisms and signaling pathways. researchgate.net

Anticancer Agent Development

This compound is explicitly identified as a raw material used in the synthesis of anticancer agents. researchgate.netnih.govnih.gov The thiophene scaffold is a prominent feature in many compounds developed for their potential anticancer profiles. nih.govresearchgate.net Thiophene derivatives have been shown to bind to a wide array of cancer-specific protein targets, with the nature and position of chemical substitutions on the thiophene ring determining their biological action. nih.gov

Research into novel thiophene derivatives has demonstrated cytotoxic effects against various human cancer cell lines. For example, a study identified a novel thiophene carboxylate, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), which displayed anti-cancer activity on lymphoma and leukemia cells. nih.gov Another study synthesized a series of 2,3-fused thiophene derivatives and evaluated their cytotoxicity against HeLa and Hep G2 cancer cells. acs.org One compound, designated as 480, was identified as a promising candidate due to its low IC50 values. acs.org These findings underscore the importance of the thiophene core, found in structures like this compound, as a foundational element for developing new anticancer therapies.

| Compound | Cell Line | Activity (IC50) | Source |

| Compound 480 | HeLa | 12.61 µg/mL | acs.org |

| Compound 480 | Hep G2 | 33.42 µg/mL | acs.org |

| Compound 471 | HeLa | 23.79 µg/mL | acs.org |

| Paclitaxel (Control) | Hep G2 | 13.34 µg/mL | acs.org |

This table presents the half-maximal inhibitory concentration (IC50) values of synthesized thiophene derivatives against cancer cell lines.

Neuropharmacological Applications

Thiophene derivatives have shown potential in the field of neuropharmacology. While direct research on this compound's neuropharmacological role is specific, related thiophene compounds have been developed for neurological conditions. For example, a maleate (B1232345) salt containing a thiophene ring, 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, acts as a serotonin (B10506) antagonist and is used in the treatment of Alzheimer's disease. nih.govnih.gov Furthermore, amantadine (B194251) derivatives, which are investigated as potential antiparkinsonian agents, sometimes incorporate amino acids like phenylalanine and tyrosine, which are precursors in the dopamine (B1211576) synthesis pathway, highlighting a strategy of combining known neuroactive scaffolds with other functional groups. farmaciajournal.com The structural similarity of this compound to these active compounds suggests its potential as a scaffold in the design of new neuropharmacological agents.

Antimicrobial and Anti-inflammatory Activities of this compound Derivatives

The thiophene nucleus is a core component of various compounds exhibiting antimicrobial and anti-inflammatory properties. nih.govmdpi.com Thiophene derivatives have been synthesized and screened for activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi. nih.govnih.gov

Specific research has led to the development of thienopyrimidinone and triazolothienopyrimidinone derivatives that show dual anti-inflammatory and antimicrobial activities. researchgate.net In one study, a spiro-indoline-oxadiazole derivative of thiophene displayed high activity against Clostridium difficile with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml, while showing no effect on other tested bacterial strains. nih.gov This suggests the potential for developing targeted antimicrobial agents.

In the realm of anti-inflammatory research, thiophene-based compounds are known for their therapeutic properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as examples. mdpi.com Studies have shown that certain thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.com For instance, some 2-substituted amino-3-(N-p-tolylcarboxamido)-4,5-dimethylthiophenes have been screened for both analgesic and anti-inflammatory activity. researchgate.net

| Compound Class | Activity | Target Organism/Pathway | Source |

| Spiro-indoline-oxadiazole derivative | Antimicrobial (MIC: 2-4 µg/ml) | Clostridium difficile | nih.gov |

| Thienopyrimidinone derivatives | Dual anti-inflammatory & antimicrobial | COX-2, E. coli | researchgate.net |

| 2-aminothiophene derivatives | Antimicrobial | S. aureus | nih.gov |

| Thiazolo-thiophene derivatives | Anti-inflammatory | Reduces TNF-α, IL-1β, IL-6 | mdpi.com |

This table summarizes the antimicrobial and anti-inflammatory activities of various thiophene derivative classes.

Anti-atherosclerotic Agent Research

Research has indicated that thiophene derivatives are promising candidates for the development of anti-atherosclerotic agents. nih.gov While 2-octylthiophene is more directly cited for its use in synthesizing anti-atherosclerotic compounds, the underlying thiophene structure, shared by this compound, is key to this activity. researchgate.netnih.goviiti.ac.in Atherosclerosis is a progressive disease closely linked to inflammation, cholesterol homeostasis, and the formation of plaques in arteries. nih.govnih.gov

Therapeutic strategies for atherosclerosis often target inflammatory pathways, such as those involving pro-inflammatory cytokines (e.g., IL-6, TNF-α) and adhesion molecules, or aim to regulate lipid levels. nih.govmdpi.com The development of drugs that can modulate these processes is a major focus of research. For example, endothelin receptor antagonists have been studied for their anti-atherosclerotic effects. mdpi.com Given the established anti-inflammatory properties of thiophene derivatives, their potential to interfere with the inflammatory cascades that drive atherosclerosis is a logical area of investigation. mdpi.com

Molecular Docking and Computational Drug Design for this compound Ligands

Molecular docking and computational methods are increasingly used to predict the bioactivity of novel compounds and to understand their mechanisms of action at a molecular level. iiti.ac.inmdpi.com These in silico studies help in screening virtual libraries of ligands against biological targets, saving time and resources in the drug discovery process. pharmacophorejournal.com

Thiophene derivatives have been the subject of such computational studies. For example, molecular docking was used to assess the bioactivity of this compound 1,1-dithiolato and 2-octylthiophene 1,1-dithiolato against nine different proteins. iiti.ac.in The this compound derivative, in particular, showed strong interaction with Tankyrase 2, a protein considered a promising drug target for cancer treatment. iiti.ac.in In another study, docking simulations were performed on thiophene-based heterocycles with D-alanine ligase, a bacterial enzyme, to correlate computational predictions with experimental antimicrobial activity. nih.gov These studies demonstrate the utility of computational drug design in identifying and optimizing thiophene-based ligands, including those derived from this compound, for various therapeutic targets.

| Ligand | Protein Target | Finding | Source |

| This compound 1,1-dithiolato | Tankyrase 2 | Strong binding interaction | iiti.ac.in |

| This compound 1,1-dithiolato | Avian Influenza H5N1 Polymerase | Strong binding interaction | iiti.ac.in |

| Thiophene-based heterocycles | D-alanine ligase | Good agreement between docking and experimental results | nih.gov |

| Hybrid of 2BT and rhodamine | COX-2 | High interaction energy (-98.37 kcal/mol) | mdpi.com |

| Hybrid of 2BT and rhodamine | 5-LOX | High interaction energy (-91.07 kcal/mol) | mdpi.com |

This table highlights findings from molecular docking studies involving this compound (2BT) and its derivatives against various protein targets.

Inhibitory Effects on Chemical Carcinogenesis

This compound has been directly investigated for its ability to inhibit chemical carcinogenesis. nih.govtandfonline.com In a study using A/J mice, this compound was shown to inhibit lung and forestomach tumorigenesis induced by the carcinogen benzo[a]pyrene. nih.gov

The mechanism of this inhibition appears to be related to the induction of detoxification enzymes. Administration of this compound led to increased activity of Glutathione (B108866) S-transferase (GST), a key enzyme in the detoxification of carcinogens, in the liver, small bowel mucosa, and lung of the mice. nih.gov Furthermore, it significantly increased the levels of glutathione (GSH), an important antioxidant, in the liver and lung. nih.gov The treatment resulted in a reduction in the number of tumors in both the lung and forestomach and significantly reduced the incidence of tumors in the forestomach. nih.gov This research provides direct evidence of this compound's potential as a chemopreventive agent. nih.govacs.org

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Applications to 2-Butylthiophene Systems

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying organic molecules. wikipedia.org It has been widely applied to thiophene (B33073) derivatives to predict their behavior in various chemical environments.

DFT calculations are instrumental in analyzing the electronic properties of this compound by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's reactivity and electronic behavior. techscience.com

Theoretical studies on related thiophene systems demonstrate that the introduction of an alkyl substituent, such as a butyl group, influences the electron density distribution of the thiophene ring. This affects the HOMO and LUMO energy levels. For instance, in studies of thiophene-containing complexes, DFT calculations have been used to analyze the interactions between the d-orbitals of a central metal atom and the p-orbitals of the sulfur atom in the thiophene ring. iiti.ac.in Similar computational approaches on poly(3-butylthiophene) have been used to predict electronic properties and optimize geometries, which is crucial for applications in organic electronics. researchgate.net The analysis of these orbitals helps in understanding charge transfer processes within the molecule and between the molecule and its environment. iiti.ac.in

Computational modeling using DFT is a powerful tool for elucidating complex reaction mechanisms that are otherwise difficult to probe experimentally. researchgate.netmdpi.com For substituted thiophenes, DFT has been employed to map out the potential energy surfaces of reactions, identifying transition states, intermediates, and determining activation energies. researchgate.netwhiterose.ac.uk

For example, in reactions involving the polymerization of alkylthiophenes or C-H bond activation, DFT calculations can model the step-by-step process. researchgate.netresearchgate.net Studies on the polymerization of 3-butylthiophene (B39377) have used computational methods to investigate the reaction mechanism, focusing on aspects like regioselectivity. researchgate.net In another example, DFT was used to model the "halogen dance" reaction on a brominated thiophene derivative, identifying two types of transition states (four-center and SN2 type) for the key lithium-halogen exchange step. whiterose.ac.uk These computational insights are critical for optimizing reaction conditions and designing more efficient catalysts for synthesizing thiophene-based materials. researchgate.netnih.gov

DFT is also utilized to calculate key thermochemical properties, such as the standard enthalpy of formation (ΔH°f), which quantifies the energy change when a compound is formed from its constituent elements in their standard states. libretexts.org Accurate prediction of these values is vital for understanding the stability of molecules and the energetics of chemical reactions. rsc.org

For this compound, the enthalpy of formation has been calculated using high-level computational methods, including double-hybrid DFT functionals like B2PLYP-D3, in conjunction with quasi-isodesmic reactions. acs.org An isodesmic reaction is a theoretical reaction where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculation. acs.org The calculated enthalpy of formation for this compound shows good agreement with available experimental data. acs.org

| Methodology | Calculated ΔH°f (kJ/mol) | Experimental ΔH°f (kJ/mol) | Reference |

|---|---|---|---|

| B2PLYP-D3/cc-pVTZ | -31.8 | -33.1 ± 1.8 | acs.org |

| B3LYP-D3/cc-pVTZ | -28.9 | -33.1 ± 1.8 | acs.org |

Reaction Mechanism Elucidation through Computational Modeling

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. wustl.edu These simulations are valuable for understanding how molecules like this compound interact with their environment, such as solvent molecules or biological macromolecules.

A notable study utilized MD simulations in conjunction with X-ray crystallography to investigate the binding of this compound to a cavity in a mutant of the T4 lysozyme (B549824) protein. rcsb.org The simulations were used to estimate the energy penalty associated with the cavity opening to accommodate the ligand. This work demonstrated that including an energy penalty term derived from MD simulations was essential for improving the accuracy of flexible receptor docking, a computational technique used to predict how molecules bind to proteins. rcsb.org Such studies highlight the ability of MD simulations to capture the conformational dynamics and energetic landscapes of molecular recognition events involving this compound. rcsb.org

Modeling of Charge Transport in Poly(this compound)

Poly(this compound), a conjugated polymer, has potential applications in organic electronics where charge transport is a critical property. Modeling charge transport in these materials is essential for understanding and improving device performance. While poly(3-alkylthiophenes) are more widely studied, the principles are directly applicable to the 2-substituted isomer.

Crystallinity and Molecular Ordering : Higher degrees of crystallinity and well-ordered lamellar structures facilitate efficient charge transport. researchgate.net

π-π Stacking : Close packing of the thiophene rings between adjacent polymer chains (π-π stacking) is crucial for interchain hopping. diva-portal.org

Molecular Weight : Higher molecular weight polymers can form tie-molecules that bridge crystalline domains, reducing the number of performance-limiting hopping events and enhancing mobility. stanford.edu

Studies on poly(3-butylthiophene) (P3BT) have shown that charge carrier mobility can be significantly improved by controlling the molecular ordering through processing techniques like solution shearing. mdpi.com Furthermore, investigations using muon spin relaxation (µSR) on P3BT have been used to determine the diffusion rates of charge carriers both along the polymer chain (intrachain) and perpendicular to it (interchain), revealing how their dominance changes with temperature. researchgate.net These theoretical and experimental findings on P3BT provide a robust framework for modeling and understanding charge transport in poly(this compound).

Quantum Chemical Studies on Photophysical Properties

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the photophysical properties of molecules. These properties describe how a molecule interacts with light, including absorption and emission processes. informaticsjournals.co.in

For derivatives of this compound, TD-DFT calculations are used to predict their electronic absorption spectra and to understand the nature of the underlying electronic transitions. researchgate.net For example, calculations can identify the energies and characteristics of excited states, such as whether a transition is a π → π* or n → π* type. blueberriesconsulting.com

In a study involving the palladium-catalyzed arylation of 2-n-butylthiophene, TD-DFT calculations were performed on the resulting products to assess the nature of their relevant excited states. researchgate.net Similarly, studies on related thiophene-based systems use TD-DFT to correlate calculated electronic transitions with experimental UV-visible absorption spectra, providing a detailed understanding of their electronic structure. iiti.ac.inresearchgate.net These computational insights are vital for the rational design of novel thiophene-based materials for optoelectronic applications.

Analytical and Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-butylthiophene and for analyzing the microstructure of its polymers. auburn.edumdpi.comamazon.comweebly.com

¹H NMR Spectroscopy provides detailed information about the proton environments in the this compound molecule. The chemical shifts, splitting patterns, and integration values of the peaks in a ¹H NMR spectrum allow for the unambiguous assignment of each proton. For instance, the aromatic protons on the thiophene (B33073) ring typically appear as distinct multiplets, while the protons of the butyl group exhibit characteristic shifts and couplings corresponding to their position relative to the thiophene ring and each other. spectrabase.comsigmaaldrich.com In deuterated chloroform (B151607) (CDCl₃), the protons of the butyl group and the thiophene ring can be assigned specific chemical shifts. spectrabase.com

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for complete structural confirmation. nih.govdoi.org

In the context of polymers derived from this compound, such as poly(this compound), NMR is crucial for determining the microstructure, including regioregularity. auburn.edursc.orgrsc.org The arrangement of the monomer units (head-to-tail, head-to-head, or tail-to-tail) significantly influences the polymer's electronic and physical properties. rsc.org High-resolution NMR can distinguish between these different linkages, providing a quantitative measure of the polymer's regioregularity. rsc.orgrsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | ~6.8 | ~122 |

| Thiophene H-4 | ~6.9 | ~127 |

| Thiophene H-5 | ~7.1 | ~124 |

| Butyl α-CH₂ | ~2.8 | ~30 |

| Butyl β-CH₂ | ~1.7 | ~33 |

| Butyl γ-CH₂ | ~1.4 | ~22 |

| Butyl δ-CH₃ | ~0.9 | ~14 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Conformational Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and investigating the vibrational modes and conformational aspects of this compound. rockymountainlabs.comtu-darmstadt.deupi.edurub.de The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. nih.gov

Key vibrational modes include:

C-H stretching vibrations of the thiophene ring and the butyl group.

C=C stretching vibrations within the aromatic thiophene ring.

C-S stretching vibrations of the thiophene ring.

C-H bending vibrations (in-plane and out-of-plane) of the thiophene and butyl groups.

These spectral fingerprints are useful for confirming the identity of the compound and for assessing its purity. In polymer studies, FTIR can provide insights into the conformational order and packing of poly(this compound) chains. rockymountainlabs.com Changes in the intensity or position of specific bands can indicate variations in the polymer's secondary structure. rockymountainlabs.com

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its fragmentation patterns, which aids in structural confirmation. nist.govutexas.edu When coupled with Gas Chromatography (GC-MS), it becomes a potent tool for separating this compound from a mixture and identifying it based on its mass spectrum and retention time. nih.govosti.govadmin.ch

The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (140.25 g/mol ). nih.govnist.gov The fragmentation pattern provides further structural information. For 2-alkylthiophenes like this compound, characteristic fragmentation includes cleavage of the C-C bond beta to the thiophene ring, leading to the formation of a stable tropylium-like cation at m/z 97. aip.org

In advanced research, mass spectrometry is invaluable for real-time reaction monitoring. waters.comchromservis.euadvion.comnih.gov By analyzing small aliquots of a reaction mixture over time, chemists can track the consumption of reactants and the formation of this compound, allowing for the optimization of reaction conditions to maximize yield and purity. chromservis.eu

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂S |

| Molecular Weight | 140.25 g/mol |

| m/z of Molecular Ion (M⁺) | 140 |

| m/z of Base Peak | 97 |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) is the principal technique for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.orgamericanpharmaceuticalreview.comiastate.edu While obtaining a single crystal of this compound suitable for single-crystal XRD can be challenging, such an analysis would provide definitive information on its bond lengths, bond angles, and intermolecular interactions in the crystalline form. rsc.org

In the context of polymers, powder XRD (PXRD) is extensively used to study the solid-state morphology of poly(this compound). researchgate.netresearchgate.net The diffraction patterns reveal information about the degree of crystallinity, the packing of the polymer chains, and the lamellar spacing. researchgate.net For instance, the presence of sharp diffraction peaks indicates a well-ordered, semi-crystalline structure, which is crucial for the performance of the material in electronic applications. The molecular structure of derivatives of this compound has been confirmed through X-ray crystallography. rsc.org

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound. egyankosh.ac.inchromtech.comresearchgate.net

Gas Chromatography (GC) is a primary method for analyzing the purity of volatile compounds like this compound. nist.gov When equipped with a flame ionization detector (FID) or a mass spectrometer (MS), GC can separate this compound from starting materials, byproducts, and solvents, and provide quantitative information on its purity. osti.govadmin.ch The Kovats retention index is an experimental value used in GC to identify compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for less volatile derivatives or for the analysis of polymeric materials based on this compound. chromtech.comnih.gov Size-exclusion chromatography (SEC), a type of HPLC, is commonly used to determine the molecular weight and molecular weight distribution of poly(this compound), which are critical parameters influencing its properties. rsc.org

Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power for complex mixtures containing sulfur compounds like thiophenes, and is used in detailed analyses of petrochemical samples. mdpi.com

Interactive Data Table: Chromatographic Parameters for this compound

| Technique | Parameter | Typical Value |

| Gas Chromatography | Kovats Retention Index (non-polar column) | ~1040-1052 |

| Gas Chromatography | Kovats Retention Index (polar column) | ~1336-1356 |

Future Directions and Emerging Research Areas

Exploration of Novel 2-Butylthiophene Derivatives for Enhanced Performance

The development of new derivatives of this compound is a primary focus for enhancing its performance in various applications. By modifying the core structure, scientists aim to fine-tune its electronic and physical properties.

One promising area of exploration is the synthesis of polymers derived from this compound. For instance, poly(3-butylthiophene-2,5-diyl) (P3BT) is a conducting polymer that serves as a donor molecule in organic electronics. sigmaaldrich.comchemicalbook.in Its utility as a hole transporting layer is being investigated for devices like organic field-effect transistors (OFETs), chemical sensors, rechargeable batteries, and polymeric solar cells. sigmaaldrich.comchemicalbook.inlookchem.com Research has shown that the performance of bulk heterojunction solar cells can be significantly enhanced by using block copolymers such as poly(3-butylthiophene)-b-poly(3-octylthiophene). acs.org

Further modifications, such as the introduction of a bromomethyl group to create 2-[2-(Bromomethyl)butyl]thiophene, yield a versatile building block for organic synthesis. smolecule.com This derivative's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. smolecule.com Additionally, the introduction of bulky tert-butyl groups at the 2- and 3-positions of the thiophene (B33073) ring imparts unique steric and electronic properties, making it a compound of interest in organic electronics and materials science.

The oxidation of the thiophene ring to form sulfoxides or sulfones presents another avenue for creating derivatives with altered electronic properties. smolecule.com The oxidation of thienyl units in oligothiophenes and polythiophenes can lead to a decrease in energy gaps, greater electron affinities, and higher ionization energies. researchgate.net This functionalization can shift the electronic properties of a semiconducting oligothiophene from p-type to n-type. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

A significant trend in chemical manufacturing is the adoption of green chemistry principles to create more sustainable and environmentally friendly processes. ijnc.ir This is particularly relevant for the production of this compound and its derivatives.

Traditional methods for synthesizing thiophenes, such as vapor-phase cyclization, often require high temperatures and specific catalysts. rsc.org The Gewald reaction, a multicomponent condensation to produce 2-aminothiophenes, is another common method. derpharmachemica.com Researchers are now exploring greener alternatives to these conventional syntheses.

Key areas of focus in green synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times compared to conventional heating methods. derpharmachemica.compolito.it

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like ionic liquids or deep eutectic solvents is a key goal. rsc.orgmdpi.com Some synthetic routes are even being developed to be solvent-free. rsc.orgua.es

Biocatalysis: The use of enzymes as catalysts offers a highly specific and efficient way to produce chemicals under mild conditions. nih.govmt.comnih.gov This approach can reduce waste and energy consumption. mt.comnih.gov Cell-free biocatalysis, where enzymes are used outside of living cells, is also being explored to overcome some of the limitations of whole-cell processes. mq.edu.au

Catalyst-Transfer Polycondensation (CTP): This method allows for controlled molecular weight and dispersity in the synthesis of polymers like poly(3-butylthiophene). researchgate.net

These green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources, making the production of this compound more sustainable. ijnc.ir

Applications in Emerging Technologies

The unique properties of this compound and its derivatives make them suitable for a range of emerging technologies. enterprisewired.comweforum.org

In the field of organic electronics , these compounds are being utilized in:

Organic Field-Effect Transistors (OFETs): Poly(3-butylthiophene) (P3BT) is used as a hole transporting layer in the fabrication of OFETs. sigmaaldrich.comchemicalbook.insigmaaldrich.com The crystalline structure of P3BT can be controlled to improve charge mobility. researchgate.net

Organic Solar Cells (OSCs): P3BT and its copolymers are used as donor materials in bulk heterojunction solar cells. sigmaaldrich.comacs.org

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are being incorporated into the active layers of OLEDs to enhance light emission and stability. smolecule.com

Sensors: The conductive nature of polythiophenes makes them suitable for use in chemical and optical sensors. sigmaaldrich.comlookchem.comsigmaaldrich.com

Beyond electronics, this compound derivatives are finding applications in biotechnology and medicine . Thiophene-containing compounds have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties. smolecule.com For example, this compound is used as a starting material in the synthesis of some anticancer agents. nih.govnih.gov Thiophene-based photosensitizers are also being investigated for their use in photodynamic therapy (PDT). nih.govresearchgate.net

The development of advanced materials is another area where this compound is making an impact. For instance, the creation of nanoarchitectures from poly(3-butylthiophene) could lead to applications in molecular recognition and photodetectors. researchgate.net

Interdisciplinary Research Synergies with this compound

The diverse applications of this compound necessitate a collaborative approach, bringing together researchers from various fields. The advancement of this compound relies on synergies between chemistry, materials science, physics, engineering, and biology. warwick.ac.ukunimi.it

| Discipline | Contribution to this compound Research |

| Chemistry | Focuses on the synthesis of novel derivatives and the development of sustainable production methods. beilstein-journals.org |

| Materials Science | Investigates the properties of this compound-based polymers and their application in advanced materials and devices. thegoodscentscompany.com |

| Physics | Studies the electronic and optical properties of these materials to optimize their performance in electronic devices. |

| Engineering | Designs and fabricates devices such as OFETs, solar cells, and sensors that incorporate this compound derivatives. controlledreleasesociety.org |

| Biology & Medicine | Explores the biological activity of thiophene compounds for potential therapeutic applications. smolecule.comnih.gov |

This interdisciplinary approach is crucial for translating fundamental research into practical applications. For example, the development of a new polymer for an organic solar cell requires chemists to synthesize the material, materials scientists to characterize its properties, physicists to understand its charge transport mechanisms, and engineers to build and test the final device.

Challenges and Opportunities in this compound Research

Despite the promising future, there are several challenges that need to be addressed in the field of this compound research. These challenges, however, also present significant opportunities for innovation.

One of the main challenges is achieving precise control over the structure and properties of polythiophenes during synthesis. cmu.edu The regiochemistry of the polymer chain, for instance, has a significant impact on its electronic properties. cmu.edu Developing synthetic methods that yield structurally homogeneous polymers with high head-to-tail coupling is an ongoing area of research. cmu.edu

Another challenge is the stability and performance of organic electronic devices. While progress has been made, issues such as degradation in the presence of oxygen and moisture still need to be overcome for widespread commercialization. Research into more stable derivatives and encapsulation techniques is crucial.

The scalability and cost-effectiveness of synthesis methods are also important considerations. While green chemistry approaches are promising, ensuring they are economically viable for large-scale production is a key challenge. frontiersin.org

These challenges create opportunities for researchers to develop novel synthetic strategies, design more robust materials, and engineer more efficient devices. The continued exploration of structure-property relationships in this compound and its derivatives will undoubtedly lead to new discoveries and applications, solidifying its importance in the landscape of advanced materials.

Q & A

Q. Basic

- ¹H NMR : Aromatic protons in the thiophene ring appear as a doublet (δ 6.8–7.2 ppm), while the butyl chain shows signals at δ 0.9–1.6 ppm (CH₃ and CH₂ groups).

- IR Spectroscopy : C-H stretching of the thiophene ring (~3100 cm⁻¹) and C-S-C vibrations (650–750 cm⁻¹) confirm the heterocyclic structure.

- Mass Spectrometry : A molecular ion peak at m/z 140 (C₈H₁₂S) and fragment ions (e.g., m/z 97 for thiophene loss) validate the product .

What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

Advanced

Contradictions in pharmacological data (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in cell lines, assay protocols, or derivative functionalization. To address this: